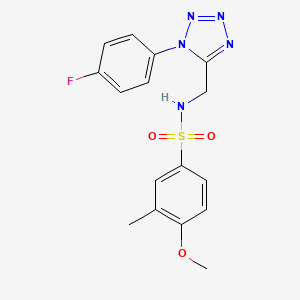

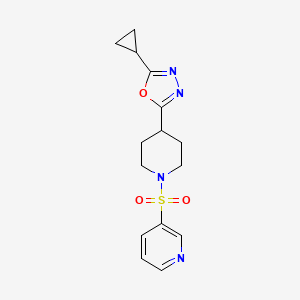

![molecular formula C8H7NO2 B2944441 Spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane] CAS No. 2248389-14-0](/img/structure/B2944441.png)

Spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[2H-furo[2,3-b]pyridine-3,2’-oxirane] is a type of spiro-heterocycle . Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . They are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Synthesis Analysis

The synthesis of spiro-heterocycles like Spiro[2H-furo[2,3-b]pyridine-3,2’-oxirane] often involves complex chemical reactions. For instance, a cascade approach and the reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization were completed in a single step in a one-pot system in EtOH .

Molecular Structure Analysis

The molecular formula of Spiro[2H-furo[2,3-b]pyridine-3,2’-oxirane] is C15H12N2O3 . The structure of spiro-heterocycles is characterized by having two rings sharing the same atom, the quaternary spiro carbon .

Chemical Reactions Analysis

Spiro[2H-furo[2,3-b]pyridine-3,2’-oxirane] may undergo various chemical reactions. For instance, it was found that the best result was obtained by reacting equimolar amounts of 1, 2 and 3 in aq. EtOH (50%) in the presence of K2CO3 under both solar thermal heating and microwave irradiations .

Direcciones Futuras

Spiro-heterocycles like Spiro[2H-furo[2,3-b]pyridine-3,2’-oxirane] have promising biological activity and could be further explored in drug design and medicinal chemistry . They could be used for the development of drugs with potential antioxidant activities , which is of great importance since oxidative stress is involved in the development and progression of numerous diseases .

Propiedades

IUPAC Name |

spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-6-7(9-3-1)10-4-8(6)5-11-8/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGQCUSQFIXPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CO2)C3=C(O1)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-spiro[furo[2,3-b]pyridine-3,2'-oxirane] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

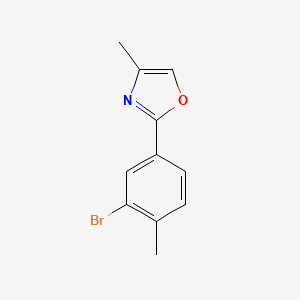

![2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2944360.png)

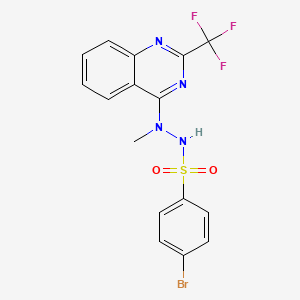

![N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2944364.png)

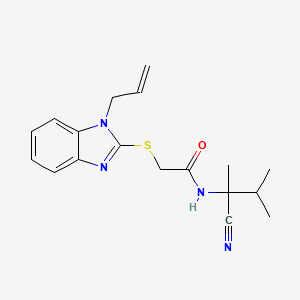

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2944366.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)

![5-Chloro-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2944379.png)

![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)